2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride
Description
2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride (CAS: 1219967-33-5) is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a piperidinyl-substituted ethoxy group at the 2-position. The compound’s structure combines a rigid pyridine core with a flexible ethoxy-piperidinyl side chain, balancing lipophilicity and solubility for optimized pharmacokinetic properties.
Properties
IUPAC Name |
2-(2-piperidin-3-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)11-3-4-12(18-9-11)19-7-5-10-2-1-6-17-8-10;/h3-4,9-10,17H,1-2,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKBIFGGFRUZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-33-5 | |
| Record name | Pyridine, 2-[2-(3-piperidinyl)ethoxy]-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked through an ethoxy group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the trifluoromethyl group have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In one study, several derivatives were evaluated for their IC50 values against COX-1 and COX-2, with some compounds demonstrating potent inhibition comparable to established anti-inflammatory drugs like celecoxib .
-
Anticancer Potential :
- Research has highlighted the anticancer potential of piperidine derivatives. For example, a related compound demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting that the piperidine structure may enhance interaction with cancer cell targets . The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
-
Neurological Implications :
- Compounds featuring piperidine rings are often investigated for their effects on the central nervous system. The structural similarity to known neuromodulators suggests potential applications in treating neurological disorders. Some studies have focused on their role as ligands for muscarinic acetylcholine receptors, which are implicated in various neurodegenerative diseases .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of various pyridine derivatives, it was found that certain compounds significantly suppressed COX-2 activity in vitro. The most potent compounds had IC50 values as low as 0.04 μM, indicating strong anti-inflammatory properties .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| Compound C | 28.39 μM | 23.8 μM |
| Compound D | 0.04 μM | 0.04 μM |
Case Study 2: Anticancer Activity
A recent investigation into piperidine derivatives revealed that one derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications in the piperidine structure can lead to improved therapeutic efficacy against cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Trifluoromethyl Group : Increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets.
- Piperidine Moiety : Imparts neuroactive properties and interacts with various receptors involved in inflammation and cancer progression.
Comparison with Similar Compounds
Key Findings :
- All isomers share identical molecular formulas and weights but differ in piperidinyl stereochemistry , which may alter receptor-binding affinity or metabolic stability.
- The 3-piperidinyl isomer (target compound) is more commonly synthesized, likely due to enhanced conformational flexibility compared to the 2- and 4-position analogs .
Comparison with Substituent Variants
Methoxy vs. Ethoxy Linkers
A closely related compound, 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220028-64-7), replaces the ethoxy linker (-OCH₂CH₂-) with a methoxy group (-OCH₂-). Key differences include:
| Property | Target Compound (Ethoxy Linker) | Methoxy Variant |
|---|---|---|
| Linker Structure | -OCH₂CH₂-piperidinyl | -OCH₂-piperidinyl |
| Molecular Formula | C₁₃H₁₈ClF₃N₂O | C₁₂H₁₆ClF₃N₂O |
| Molecular Weight | 310.75 g/mol | 296.72 g/mol |
| Lipophilicity (LogP)* | Higher (longer chain) | Lower (shorter chain) |
Key Findings :
- The methoxy variant’s shorter chain may reduce steric hindrance, favoring interactions with certain enzyme active sites .
Comparison with Chloro-Trifluoromethylpyridine Derivatives
Chloro-trifluoromethylpyridines, such as 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3), serve as precursors for synthesizing piperidinyl-ethoxy derivatives. Key distinctions include:
| Property | Target Compound | 2-Chloro-5-(trifluoromethyl)pyridine |
|---|---|---|
| Substituent | Piperidinyl-ethoxy | Chlorine |
| Reactivity | Nucleophilic substitution | Electrophilic substitution |
| Boiling Point | N/A (salt form) | 152°C |
| Applications | Bioactive intermediates | Agrochemical synthesis |
Key Findings :
- The chloro derivative is more reactive in cross-coupling reactions, whereas the target compound’s piperidinyl-ethoxy group introduces steric and electronic effects that modulate biological activity .
Preparation Methods
Synthesis of the Trifluoromethyl-Substituted Pyridine Core
The key intermediate for this compound is 3-chloro-5-(trifluoromethyl)pyridine derivatives, which serve as the pyridine scaffold for further substitution.
- Halogenation and Fluorination Steps:
Starting from 2-chloro-5-(chloromethyl)pyridine, a controlled chlorination process introduces chlorine atoms to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This involves:- Stirring the raw material in a reactor with steam heating.
- Passing chlorine gas at a controlled rate (15–40 kg/h) at 75–80 °C to produce 2-chloro-5-(trichloromethyl)pyridine.
- On-ring chlorination catalyzed by antimony trichloride at 125–140 °C with continuous chlorine gas flow to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
- Subsequent fluorination with hydrogen fluoride gas under heat converts the trichloromethyl group to the trifluoromethyl group.
- Final purification involves washing, steam distillation, pH adjustment to about 8, and distillation in a rectifying column to isolate high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.
| Step | Conditions | Reagents/Catalysts | Outcome |
|---|---|---|---|
| Chlorination | 75–80 °C, Cl2 flow 15–40 kg/h | Chlorine gas | 2-chloro-5-(trichloromethyl)pyridine |
| On-ring chlorination | 125–140 °C, Cl2 flow 20–30 kg/h, SbCl3 catalyst | Antimony trichloride | 2,3-dichloro-5-(trichloromethyl)pyridine |
| Fluorination | Heated HF gas | Hydrogen fluoride | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Purification | Washing, steam distillation, pH ~8, distillation | — | High purity trifluoromethyl pyridine |
Introduction of the Ethoxy and Piperidinyl Side Chain
The next critical step is the attachment of the 2-(3-piperidinyl)ethoxy group to the pyridine ring:
Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine:
This intermediate is synthesized through multi-step reactions involving malonic ester derivatives and hydrazine reduction, followed by substitution reactions to introduce the ethanamine moiety.Conversion to Isocyanate and Isothiocyanate Intermediates:
The ethanamine derivative is further converted to isocyanate or isothiocyanate intermediates using reagents like thiophosgene or triphosgene in dichloromethane at low temperatures (0 °C) with sodium carbonate as base. These intermediates are key for subsequent coupling reactions.
| Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | Hydrazine reduction, malonic ester synthesis | Not specified | Intermediate for side chain attachment |
| Isothiocyanate derivative | Thiophosgene, NaHCO3, DCM, 0 °C to RT | 90% | Used for further functionalization |
| Isocyanate derivative | Triphosgene, Na2CO3, DCM, 0 °C to RT | 90% | Alternative intermediate |
Coupling with Piperidine Derivatives
Formation of Piperidinyl Carbothioamide Derivatives:
The piperidine moiety is introduced by coupling the trifluoromethyl-substituted pyridine derivatives with piperazine or piperidine compounds using thiocarbonyldiimidazole-assisted coupling or related carbamoylation methods. These reactions are typically carried out at moderate temperatures (~40 °C) in organic solvents such as dichloromethane or acetonitrile.Catalytic Amination and Microwave-Assisted Reactions:
Advanced methods include copper-catalyzed amination and microwave-assisted synthesis to improve yields and reduce reaction times. For example, xanthphos-catalyzed amination in the presence of Pd2(dba)3 and cesium carbonate has been used to introduce heterocyclic substituents efficiently.
| Reaction Type | Catalyst/Reagents | Temperature | Notes |
|---|---|---|---|
| Thiocarbonyldiimidazole coupling | 1-(3-(trifluoromethyl)phenyl)piperazine, 4-methylpyridin-2-amine | 40 °C | Forms piperazinyl carbothioamides |
| Copper-catalyzed amination | Cu(OAc)2, O2 atmosphere, sealed microwave vial | 45 °C | Facilitates arylpiperazine synthesis |
| Pd-catalyzed amination | Pd2(dba)3, xanthphos, Cs2CO3 | Reflux | Used for thiadiazole derivatives |
Final Formation of Hydrochloride Salt
- After synthesis of the free base of 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine, the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or dichloromethane. This step enhances compound stability and solubility for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Catalysts | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Halogenation and fluorination of pyridine core | Cl2 gas, SbCl3, HF | 75–140 °C, controlled gas flow | High purity trifluoromethyl pyridine |
| 2 | Synthesis of ethanamine intermediate | Malonic ester, hydrazine | 80 °C, ethanol | Intermediate for side chain |
| 3 | Conversion to isocyanate/isothiocyanate | Thiophosgene, triphosgene | 0 °C to RT | ~90% yield |
| 4 | Coupling with piperidine derivatives | Thiocarbonyldiimidazole, Pd catalyst, Cu catalyst | 40–80 °C, microwave-assisted | Efficient formation of carbothioamides |
| 5 | Formation of hydrochloride salt | HCl in ethanol/DCM | Ambient temperature | Stabilized final product |
Q & A
Q. What are the recommended synthetic routes for 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride?
- Methodological Answer : The synthesis typically involves two key steps: (i) Piperidine Intermediate Preparation : 3-Piperidine derivatives can be synthesized via catalytic hydrogenation of pyridine analogs (e.g., Pd/C under H₂) . (ii) Ethoxylation and Coupling : The piperidine intermediate is reacted with a trifluoromethyl pyridine derivative. For example, nucleophilic substitution between 3-piperidinol and a chlorinated pyridine precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) introduces the ethoxy linker . Final purification via recrystallization or column chromatography ensures product integrity.
Q. How can researchers ensure the purity of this compound, and what analytical techniques are suitable?
- Methodological Answer : Purity assessment requires orthogonal methods:
- HPLC-UV/ELSD : Reversed-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) detects impurities at 254 nm, validated against reference standards .
- Mass Spectrometry (LC-MS) : Confirms molecular ion ([M+H]⁺) and identifies degradation products.
- ¹H/¹⁹F NMR : Verifies structural integrity; the trifluoromethyl group shows a distinct ¹⁹F signal at δ -62 to -65 ppm .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use a NIOSH-certified respirator (P95) if dust/aerosols form .
- Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers. Use airtight containers to prevent hygroscopic degradation .
- Spill Management : Avoid water flushing. Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in Pd-catalyzed C–H bond functionalization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring for Pd-mediated C–H arylation. Optimal conditions involve Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and aryl halides in toluene at 110°C. The CF₃ group directs regioselectivity to the 4-position of the pyridine, enabling access to biaryl derivatives for materials science applications .
Q. What strategies enhance the biological activity of this compound via piperidine modification?
- Methodological Answer :
- Ring Functionalization : Introduce substituents (e.g., methyl groups) at the 3-piperidine position to modulate lipophilicity and binding affinity. For example, 3,5-dimethylpiperidine analogs show improved metabolic stability in pharmacokinetic studies .
- Salt Formation : Replace hydrochloride with alternative counterions (e.g., mesylate) to improve solubility in polar solvents .
- Biological Testing : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate structural changes with activity .
Q. How do structural analogs compare in physicochemical properties and biological interactions?
- Methodological Answer : Compare analogs using:
- LogP Measurements : The trifluoromethyl group reduces logP by ~0.5 compared to non-fluorinated analogs, enhancing aqueous solubility .
- Thermal Stability : DSC analysis shows decomposition temperatures >200°C for hydrochloride salts, whereas free bases degrade at ~150°C .
- Biological Profiling : Replace the piperidine with azetidine (smaller ring) to assess impact on target binding. Azetidine analogs exhibit faster clearance but lower toxicity in rodent models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (40–75%) arise from:
- Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to better mixing and heat transfer .
- Purification Methods : Column chromatography (silica gel) may recover 10–15% more product than recrystallization but risks decomposition .
- Analytical Thresholds : Impurity cutoffs (e.g., HPLC purity >95% vs. >98%) affect yield calculations .
Application-Oriented Questions
Q. How is this compound applied in neurological target studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
